molecular formula C17H17N5O2 B5978587 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide

Numéro de catalogue B5978587
Poids moléculaire: 323.35 g/mol
Clé InChI: MTGQWVFQISBCKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme involved in gluconeogenesis, which is the process of producing glucose from non-carbohydrate sources such as amino acids and fatty acids.

Mécanisme D'action

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor exerts its pharmacological effects by inhibiting this compound, which is a key enzyme in gluconeogenesis. Gluconeogenesis is an important metabolic pathway that allows the body to maintain glucose levels during fasting or starvation. This compound catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP), which is a precursor for glucose synthesis. By inhibiting this compound, this compound inhibitor reduces the production of glucose from non-carbohydrate sources and promotes glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in various tissues. In the liver, this compound inhibitor reduces the expression and activity of this compound, which leads to a decrease in hepatic glucose production. In adipose tissue, this compound inhibitor enhances glucose uptake and metabolism, which improves insulin sensitivity. In skeletal muscle, this compound inhibitor increases glucose uptake and utilization, which enhances muscle glucose metabolism. In cancer cells, this compound inhibitor inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor has several advantages and limitations for lab experiments. One of the advantages is its specificity for this compound, which allows for the selective inhibition of gluconeogenesis. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, this compound inhibitor also has some limitations, such as its solubility in aqueous solutions, which can affect its bioavailability and cellular uptake. In addition, this compound inhibitor may have off-target effects on other enzymes or pathways, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of 5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor. One direction is the development of more potent and selective inhibitors of this compound, which can enhance its therapeutic potential. Another direction is the investigation of the long-term effects of this compound inhibitor on glucose homeostasis and metabolic function. In addition, the use of this compound inhibitor in combination with other drugs or therapies may provide synergistic effects in the treatment of diabetes and cancer. Finally, the development of this compound inhibitor as a diagnostic tool for the assessment of gluconeogenesis may have clinical implications in the management of metabolic diseases.

Méthodes De Synthèse

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in several scientific publications. One of the commonly used methods involves the reaction of 4-bromopyrimidine with 2-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-L-alanine methyl ester and triethylamine to produce the final product, this compound inhibitor.

Applications De Recherche Scientifique

5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide inhibitor has been widely studied for its potential therapeutic applications in various diseases such as type 2 diabetes, obesity, and cancer. It has been shown to improve glucose homeostasis by reducing hepatic glucose production and increasing glucose uptake in peripheral tissues. In addition, this compound inhibitor has been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Several preclinical studies have demonstrated the efficacy of this compound inhibitor in animal models of diabetes and cancer.

Propriétés

IUPAC Name

5-(phenoxymethyl)-N-(1-pyrimidin-4-ylethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12(15-7-8-18-11-19-15)20-17(23)16-9-13(21-22-16)10-24-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGQWVFQISBCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.